molecular formula C19H17BrN4O3S B11701230 2-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

2-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B11701230
M. Wt: 461.3 g/mol
InChI Key: SXAPWDALOXEYTP-UHFFFAOYSA-N
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Description

2-Bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a synthetic sulfonamide-benzamide hybrid compound characterized by a 2-bromo-substituted benzamide moiety linked to a 4,6-dimethylpyrimidin-2-yl sulfamoylphenyl group . Its molecular formula is C19H17BrN4O3S, with a molecular weight of 461.3 g/mol . This structural architecture, combining a brominated aromatic ring with the sulfamoyl-pyrimidine pharmacophore, is associated with diverse biological activities and is a compound of significant interest in scientific research . The compound demonstrates potential in antimicrobial research, where the sulfamoyl group is known to mimic para-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate synthase and disrupting the crucial folic acid synthesis pathway . Furthermore, its antitumor properties are under investigation; similar benzamide-sulfonamide derivatives have shown selective cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC), with studies indicating mechanisms that may involve the induction of cell cycle arrest and apoptosis . The compound is typically synthesized via multi-step condensation reactions involving brominated benzoyl chloride and sulfamoylphenyl intermediates, followed by purification via techniques like recrystallization . As a screening compound, it represents a valuable tool for exploring new therapeutic strategies for inflammatory diseases and enzyme inhibition . This product is intended for in-vitro research use only in controlled laboratory settings. It is not classified as a medicine or drug, has not been approved by the FDA for any clinical use, and is strictly prohibited from any form of human or veterinary application .

Properties

Molecular Formula

C19H17BrN4O3S

Molecular Weight

461.3 g/mol

IUPAC Name

2-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C19H17BrN4O3S/c1-12-11-13(2)22-19(21-12)24-28(26,27)15-9-7-14(8-10-15)23-18(25)16-5-3-4-6-17(16)20/h3-11H,1-2H3,(H,23,25)(H,21,22,24)

InChI Key

SXAPWDALOXEYTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps One common approach is to start with the bromination of a suitable benzamide precursorThe final step involves the coupling of the dimethylpyrimidinyl group to the sulfonamide linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base

Biological Activity

2-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. Its structure includes a bromine atom, a sulfamoyl group, and a dimethylpyrimidine moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is C18H23BrN4O3SC_{18}H_{23}BrN_{4}O_{3}S. The compound features:

  • Bromine atom : Enhances reactivity and biological activity.
  • Sulfamoyl group : Inhibits bacterial growth by interfering with folic acid synthesis.
  • Dimethylpyrimidine moiety : Contributes to selective toxicity towards cancer cells.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity. The sulfamoyl group mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition leads to reduced bacterial growth and survival.

Antitumor Activity

Research indicates that derivatives of this compound may possess antitumor properties. Similar compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting potential for cancer therapy. Studies have shown that certain benzamide derivatives can inhibit various cancer cell lines, including those with fibroblast growth factor receptor (FGFR) amplifications .

The mechanism of action involves:

  • Inhibition of Folic Acid Synthesis : By mimicking PABA, the compound disrupts folate metabolism in bacteria.
  • Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through various signaling pathways, including the inhibition of FGFR signaling .

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies demonstrated that similar sulfamoyl-containing compounds effectively inhibited the growth of various bacterial strains, including resistant strains.
  • Anticancer Studies : A study on benzamide derivatives reported IC50 values for several compounds against non-small cell lung cancer (NSCLC) cell lines ranging from 1.25 to 2.31 µM, indicating potent cytotoxic effects . The compounds induced cell cycle arrest at the G2 phase and promoted apoptosis.
  • Structure-Activity Relationship (SAR) : Analysis of structural features showed that modifications in the pyrimidine ring significantly influenced biological activity. Compounds with enhanced lipophilicity exhibited improved cellular uptake and efficacy against cancer cells .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50 Values (µM)Mechanism of Action
Antimicrobial2-bromo-N-{...}Not specifiedInhibition of folic acid synthesis
AntitumorBenzamide Derivative1.25 - 2.31Induction of apoptosis; inhibition of FGFR signaling

Scientific Research Applications

Antimicrobial Applications

Research indicates that 2-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide exhibits significant antimicrobial activity. The sulfamoyl group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting folic acid synthesis crucial for bacterial growth and replication.

Case Studies:

  • Antibacterial Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects comparable to established antibiotics.
  • Mechanism of Action : The compound's mechanism involves competitive inhibition of enzymes involved in folic acid synthesis pathways, which are essential for bacterial proliferation. This characteristic positions it as a potential candidate for developing new antimicrobial agents targeting resistant bacterial strains.

Anticancer Applications

The anticancer potential of 2-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is also noteworthy. Its structural features allow it to selectively target cancer cells while sparing normal cells.

Case Studies:

  • Cytotoxicity Screening : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The IC50 values indicate that it may outperform standard chemotherapeutics in certain contexts.
  • Selectivity Towards Cancer Cells : Further investigations reveal that the compound shows higher selectivity towards cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic index.

Synthesis and Modification

The synthesis of 2-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multi-step processes that allow for the incorporation of various functional groups tailored for specific biological activities. This flexibility in synthesis enables researchers to modify the compound to enhance its efficacy or reduce side effects associated with its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, highlighting differences in substituents, physical properties, and biological activities:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity References
2-Bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide C₂₀H₁₈BrN₄O₃S 461.33 Not reported Bromo (benzamide), 4,6-dimethylpyrimidine (sulfamoyl) Potential enzyme inhibitor (e.g., carbonic anhydrase)
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide C₁₉H₁₇FN₄O₃S 400.43 Not reported Fluoro (benzamide), 4,6-dimethylpyrimidine Antibacterial, urease inhibition
N-{[4-(N'-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl]carbamothioyl}benzamide (1d) C₂₀H₁₉N₅O₃S₂ 442.10 216–218 Thiourea linker, benzamide, 4,6-dimethylpyrimidine Acetylcholinesterase (AChE) inhibition
2-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5h) C₁₇H₁₆FN₃O₅S 393.39 205–207 Fluoro (benzamide), tetrahydrofuran-2-one sulfamoyl Not explicitly reported; likely antimicrobial
N-(3-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzamide (3g) C₂₈H₂₅N₅O₅S 544.16 229–231 Methoxyphenyl, enone linker Carbonic anhydrase inhibition

Key Observations :

Replacement of the benzamide with thiourea (e.g., compound 1d) introduces hydrogen-bonding capabilities, improving AChE inhibition (IC₅₀ = 0.89 µM) .

Thermal Stability :

  • Melting points vary significantly: thiourea derivatives (216–218°C) vs. tetrahydrofuran-linked analogs (205–207°C) . Higher melting points correlate with crystalline stability, critical for formulation.

Enzyme Inhibition :

  • The 4,6-dimethylpyrimidine sulfamoyl group is a common motif in carbonic anhydrase inhibitors (e.g., compound 3g , IC₅₀ = 0.32 µM) , suggesting the target compound may share this activity.
  • Thiourea derivatives (e.g., 1d ) show dual inhibition of AChE and urease, attributed to the sulfamoyl-pyrimidine scaffold’s versatility .

Spectroscopic Data :

  • ¹H-NMR shifts for the target compound’s bromo-benzamide moiety are expected near δ 7.5–8.0 ppm (aromatic protons), consistent with analogs in .
  • HRMS data for similar compounds (e.g., [M+H]⁺ = 442.1006 for 1d ) validate synthetic routes .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling a brominated benzoyl chloride derivative with a 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline precursor. Key steps include:

  • Nucleophilic substitution : Reacting 4-aminophenylsulfonamide intermediates with 2-bromobenzoyl chloride under anhydrous conditions (e.g., in DMF or THF) .
  • Optimization : Yields (~60–88%) depend on temperature control (60–80°C), stoichiometric ratios (1:1.2 for amine:acyl chloride), and catalysts like triethylamine. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.3 ppm, sulfonamide NH at δ ~11.7 ppm) and methyl groups (δ ~2.3 ppm for pyrimidine-CH3) .
  • HRMS : Validate molecular mass (e.g., [M+H]⁺ expected m/z ~468.0777 for C₁₉H₁₈BrN₄O₃S) with <5 ppm error .
  • FT-IR : Identify sulfonamide S=O (~1150–1165 cm⁻¹) and benzamide C=O (~1650–1680 cm⁻¹) stretches .

Advanced Research Questions

Q. How can SHELXL and ORTEP-III resolve crystallographic ambiguities in the sulfamoyl-phenyl moiety?

  • SHELXL refinement : Use high-resolution X-ray data (>1.0 Å) to model disorder in the sulfamoyl group. Apply restraints for bond lengths (S–N: 1.63 Å) and angles (C–S–N: ~107°) to reduce thermal motion artifacts .
  • ORTEP-III visualization : Generate thermal ellipsoid plots to assess positional uncertainty in the pyrimidine ring (e.g., methyl groups may show higher displacement parameters) .

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolite formation (e.g., via LC-MS) to identify rapid hydrolysis of the benzamide bond in vivo .
  • Target engagement assays : Use surface plasmon resonance (SPR) to compare binding affinity (KD) for targets like carbonic anhydrase isoforms between pure compound and its metabolites .

Q. What analytical workflows are recommended for identifying unexpected metabolic products?

  • Untargeted metabolomics : Employ LC-HRMS with positive/negative ionization modes to detect phase I/II metabolites (e.g., hydroxylation at C-4 of pyrimidine or glucuronidation of the sulfonamide) .
  • Fragmentation patterns : Compare MS² spectra with synthetic standards (e.g., 2-acetyl derivatives at m/z 425.149) to confirm structural assignments .

Q. How do structural modifications in analogues affect biological activity?

A comparative study of derivatives reveals:

ModificationActivity Change (vs. Parent Compound)Key Reference
Bromine → Chlorine↑ Cytotoxicity (IC₅₀: 12 → 8 µM)
Methyl → Ethyl (pyrimidine)↓ Solubility (logP: 2.1 → 2.9)
Benzamide → Thiazole↑ Selectivity for kinase targets

Methodological Notes

  • Contradictions in synthesis yields : Discrepancies (e.g., 60% vs. 88%) may arise from purification methods (e.g., column chromatography vs. recrystallization). Replicate protocols with controlled humidity to minimize hydrolysis .
  • Crystallization challenges : Use mixed solvents (e.g., DMSO/EtOH) to improve crystal growth for X-ray studies, as the sulfonamide group may hinder lattice formation .

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